molecular formula C24H19N3O2S B14950048 4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B14950048
M. Wt: 413.5 g/mol
InChI Key: SEYNLPSHMOTMGR-UHFFFAOYSA-N
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Description

4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C24H19N3O2S/c28-22(27-24-25-15-16-30-24)19-11-13-20(14-12-19)26-23(29)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,21H,(H,26,29)(H,25,27,28)

InChI Key

SEYNLPSHMOTMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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